

# ONO-8590580: A Comparative Guide to its Cognitive-Enhancing Effects

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## Compound of Interest

Compound Name: ONO-8590580

Cat. No.: B609755

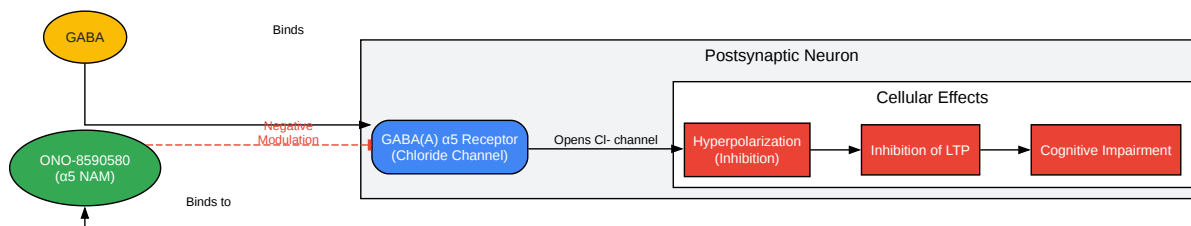
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **ONO-8590580**'s cognitive-enhancing properties against a relevant alternative, supported by preclinical experimental data. **ONO-8590580** is a novel, orally active and selective negative allosteric modulator (NAM) of the GABAA  $\alpha 5$  receptor, a key target implicated in learning and memory processes.

## Mechanism of Action: GABAA $\alpha 5$ Receptor Modulation

GABAA receptors containing the  $\alpha 5$  subunit are highly concentrated in the hippocampus, a brain region critical for memory formation. These receptors are inhibitory, and their negative modulation is hypothesized to enhance cognitive function. **ONO-8590580** acts by binding to the benzodiazepine site on the GABAA  $\alpha 5$  receptor, thereby reducing the inhibitory effect of GABA. This mechanism is believed to underlie its pro-cognitive effects.



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Caption: Signaling pathway of **ONO-8590580** at the GABAA α5 receptor.

## Preclinical Efficacy: ONO-8590580 vs. Donepezil

Preclinical studies have demonstrated the potential of **ONO-8590580** in improving cognitive deficits in rodent models. The following tables summarize the key in vitro and in vivo findings, with donepezil, a standard-of-care acetylcholinesterase inhibitor, as a comparator where data is available.

### In Vitro Profile of ONO-8590580

Parameter	Value	Description
Binding Affinity (K <sub>i</sub> )	7.9 nM	High affinity for the benzodiazepine binding site on human GABAA α5 receptors. [1][2][3]
Functional Activity (EC <sub>50</sub> )	1.1 nM	Potent negative allosteric modulator of GABA-induced Cl <sup>-</sup> channel activity. [1][2][3]
Maximum Inhibition	44.4%	Demonstrates functionally selective GABAA α5 NAM activity. [1][2][3]

## In Vivo Cognitive Enhancement: Rodent Models

Experimental Model	Drug and Dose	Key Findings
MK-801-Induced Memory Deficit (Passive Avoidance Test)	ONO-8590580 (3-20 mg/kg, p.o.)	Significantly prevented memory deficits induced by the NMDA receptor antagonist MK-801. <a href="#">[1]</a> <a href="#">[2]</a>
Scopolamine-Induced Cognitive Deficit (8-Arm Radial Maze Test)	ONO-8590580 (20 mg/kg, p.o.) vs. Donepezil (0.5 mg/kg)	ONO-8590580 was effective in improving cognitive deficits, with activity equal to or greater than donepezil. <a href="#">[1]</a> <a href="#">[2]</a>
MK-801-Induced Cognitive Deficit (8-Arm Radial Maze Test)	ONO-8590580 (20 mg/kg, p.o.) vs. Donepezil (0.5 mg/kg)	ONO-8590580 demonstrated efficacy in improving cognitive deficits, with activity equal to or greater than donepezil. <a href="#">[1]</a> <a href="#">[2]</a>
Long-Term Potentiation (LTP) in Rat Hippocampal Slices	ONO-8590580 (300 nM)	Significantly augmented tetanus-induced LTP of CA1 synapse response. <a href="#">[1]</a> <a href="#">[2]</a>

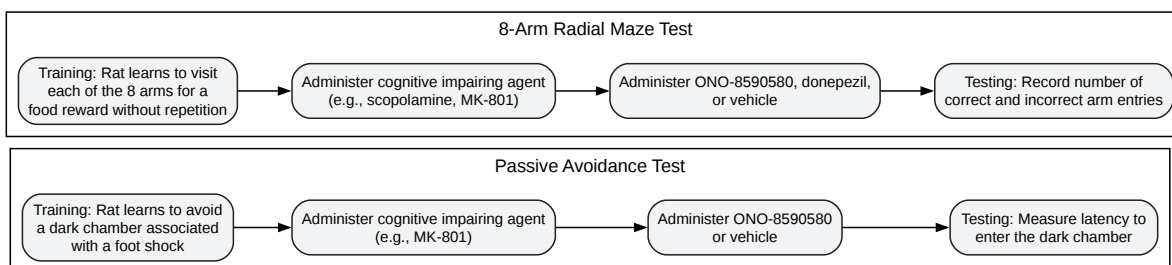
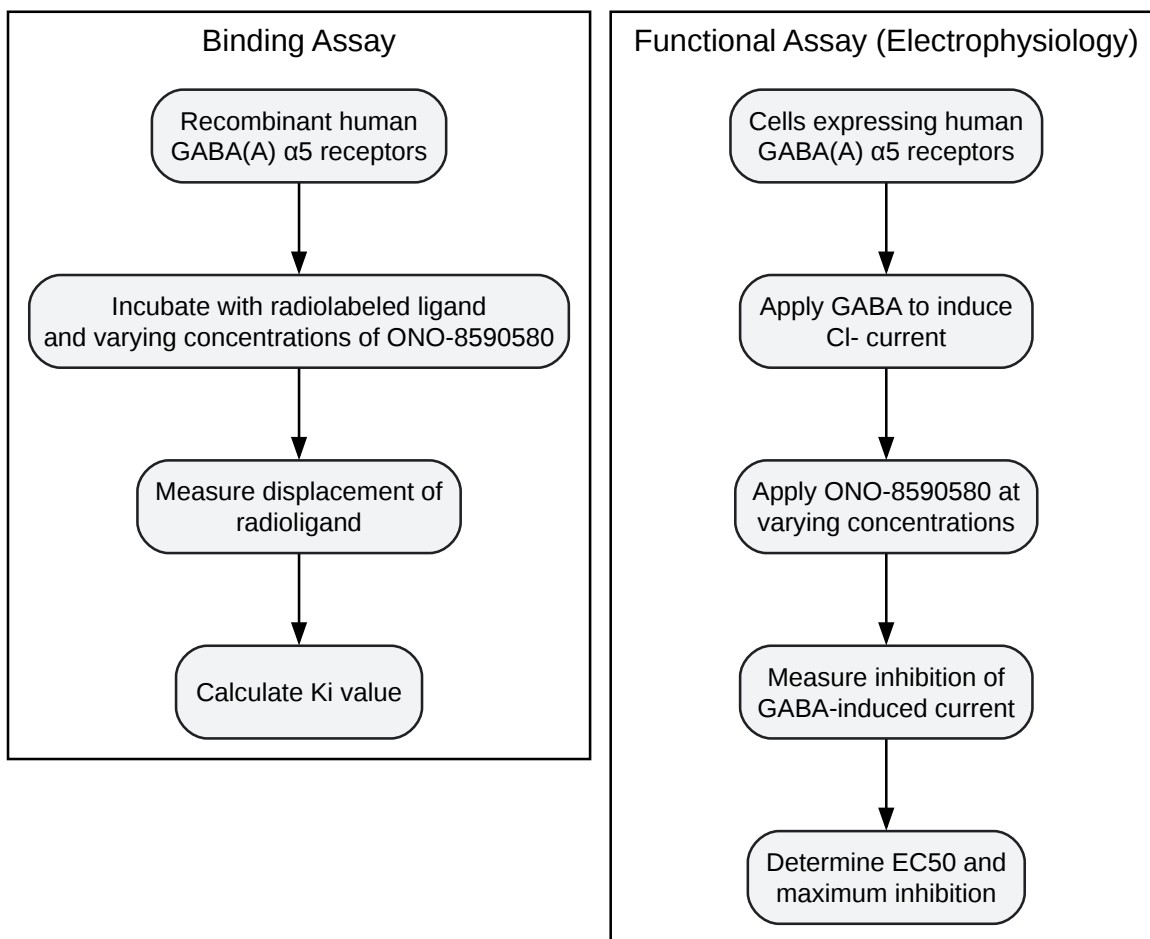
## Safety Profile

Preclinical safety assessments indicated that **ONO-8590580** did not exhibit anxiogenic-like or proconvulsant effects at a dose of 20 mg/kg (p.o.) in the elevated plus maze and pentylenetetrazole-induced seizure tests, respectively.[\[1\]](#)[\[2\]](#) This suggests a favorable safety profile, avoiding undesirable side effects associated with non-selective GABAA receptor modulators.[\[4\]](#)

## Experimental Protocols

Detailed methodologies for the key experiments are outlined below to facilitate replication and comparison.

## In Vitro Binding and Functional Assays



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